molecular formula C17H16 B1591791 4-Ethynyl-4'-propyl-1,1'-biphenyl CAS No. 360768-57-6

4-Ethynyl-4'-propyl-1,1'-biphenyl

Cat. No. B1591791
M. Wt: 220.31 g/mol
InChI Key: ZBSZCHDBZRCUES-UHFFFAOYSA-N
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Description

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a chemical compound with the molecular formula C17H16 . It is a biphenyl derivative containing both ethynyl and propyl groups . This compound is often used in the field of organic chemistry for its unique properties and potential applications .


Synthesis Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .


Molecular Structure Analysis

The molecular weight of “4-Ethynyl-4’-propyl-1,1’-biphenyl” is 220.31 . The molecular formula is C17H16 . The canonical SMILES structure is CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C .


Chemical Reactions Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .


Physical And Chemical Properties Analysis

“4-Ethynyl-4’-propyl-1,1’-biphenyl” has a boiling point of 332.8±31.0 ºC . Its density is 1.01±0.1 g/ml . It is soluble in toluene .

Scientific Research Applications

Terahertz Properties in Liquid Crystals

The compound 4-Ethynyl-4'-propyl-1,1'-biphenyl has been explored for its optical properties, particularly in the terahertz (THz) range. A study examined the birefringence, refractive indices, and absorption coefficients for ordinary and extraordinary rays of liquid crystals containing fluoro-substituted 4-propyl-4′-[(4-ethylphenyl)ethynyl] biphenyls. The findings indicate that the optical parameters in the THz range are influenced by the number and placement of fluorine atoms in the molecules (Chodorow et al., 2013).

Photocatalysis with Alkyne Substituted Complexes

Alkyne substituted complexes, such as those involving 4-ethynyl-1,1'-biphenyl, have been studied for their photochemical and redox properties. The addition of ethynyl phenyl moieties to certain ligands was found not to have a detrimental effect on the ability of the complexes to photocatalyse reactions, indicating potential applications in photocatalysis (Davidson et al., 2015).

Self-Assembly in Nanotechnology

Research has shown significant electronic communications between edge-on biphenyl moieties of a benzene core derivatised biaxially with four ethynyl-biphenyls. The ability of ethynyls to rotate allows for dual adaptability of edge-on and face-on orientations for the aromatic rings, which is crucial for the successful assembly of conjugated 1D nanowires. This points to potential applications in nanotechnology and materials science (Lee et al., 2014).

Liquid Crystal Applications

Another study focused on synthesizing fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyl, highlighting correlations between molecular structure and mesomorphic properties. The dielectric study of these compounds and their mixtures presented potential applications in the field of liquid crystals (Kula et al., 2013).

Surface-Confined Covalent Coupling Reactions

The compound 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl was studied for its surface-confined covalent coupling reactions, showing surface-dependent chemoselectivity. This research offers insights into the potential use of similar compounds in the synthesis of covalent carbon-based sp-sp2 polymers, useful in various scientific and industrial applications (Chen et al., 2019).

properties

IUPAC Name

1-ethynyl-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZCHDBZRCUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600251
Record name 4-Ethynyl-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-4'-propyl-1,1'-biphenyl

CAS RN

360768-57-6
Record name 4-Ethynyl-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Su, T Ren, J Dong, L Liu, S Xie, L Yuan… - Journal of the …, 2019 - ACS Publications
Functional group substituted 1-naphthylamines, especially N-methylated ones, play important roles in numerous chemical and biological processes. However, these compounds’ …
Number of citations: 49 pubs.acs.org
H Yuan, M Sun, T Zhang, G Wu - Synthesis, 2023 - thieme-connect.com
An efficient and environment-friendly synthesis of aryl carboxylic acids through the ambient electro-oxidation of the arylacetylenes is demonstrated. The reaction proceeds smoothly at …
Number of citations: 0 www.thieme-connect.com
D Parmar, AK Dhiman, R Kumar… - The Journal of …, 2022 - ACS Publications
Herein we report Cp*Co(III)-catalyzed site-selective (C8)–H olefination and oxyarylation of quinoline N-oxides with terminal alkynes. The selectivity for C8-olefination and oxyarylation is …
Number of citations: 4 pubs.acs.org
H Cao, T Chen, Y Zhou, D Han, SF Yin… - Advanced Synthesis & …, 2014 - Wiley Online Library
A novel copper‐catalyzed selective semihydrogenation of terminal alkynes using hypophosphorous acid as hydrogen donor took place efficiently to afford the corresponding alkenes in …
Number of citations: 51 onlinelibrary.wiley.com

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